molecular formula C17H14N2O2 B1276830 2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 590358-30-8

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B1276830
CAS No.: 590358-30-8
M. Wt: 278.3 g/mol
InChI Key: MRTHLZQDOIIQCN-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid (CAS: 590358-30-8) is a quinoline derivative with a 3-aminophenyl substituent at the 2-position and a methyl group at the 6-position of the quinoline core. Its molecular formula is C₁₇H₁₄N₂O₂, and it is structurally characterized by:

  • A primary amine on the 3-position of the phenyl ring, enabling further functionalization (e.g., acylation, sulfonylation).
  • A methyl group at the 6-position, influencing steric and electronic properties .

Properties

IUPAC Name

2-(3-aminophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTHLZQDOIIQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216241
Record name 2-(3-Aminophenyl)-6-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590358-30-8
Record name 2-(3-Aminophenyl)-6-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590358-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Aminophenyl)-6-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for Quinoline-4-carboxylic Acid Derivatives

Several synthetic routes have been reported for quinoline-4-carboxylic acid derivatives, which can be adapted for the target compound. Key approaches include:

  • Condensation of Isatin Derivatives with Ketones or Aldehydes
    This classical approach involves ring-opening and condensation reactions under basic conditions, often using substituted isatins and aromatic ketones or aldehydes. The process typically proceeds through ring opening, condensation, addition, elimination, oxidation, and decarboxylation steps to yield quinoline-4-carboxylic acid derivatives with various substituents.

  • Multicomponent Reactions (MCRs)
    One-pot syntheses involving the condensation of anilines, benzaldehydes, and pyruvic acid under reflux or microwave irradiation conditions have been developed. These methods offer rapid synthesis with high yields and are amenable to structural diversity.

  • Microwave-Assisted Synthesis
    Microwave irradiation accelerates reaction times significantly, allowing the synthesis of quinoline-4-carboxylic acids within minutes while maintaining high product yields. This method is valuable for rapid screening and optimization.

  • Catalyst-Assisted Synthesis Using Magnetic Nanoparticles
    Recent advances include the use of ionically tagged magnetic nanoparticles bearing urea linkers as catalysts under solvent-free conditions. This approach facilitates efficient synthesis with easy catalyst recovery and reuse, enhancing the sustainability of the process.

Detailed Preparation Method Based on Isatin Derivatives (Industrial Scale)

A patented and industrially viable method for quinoline-4-carboxylic acid derivatives, including 2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid, involves the following key steps:

Step Reaction Description Conditions Reagents Product Intermediate
1 Ring-opening condensation of isatin derivative with acetone under strong basic conditions 25-35 °C stirring, then reflux 5-15 h, pH adjusted to 5-6 Isatin derivative, acetone, sodium hydroxide or other strong base 2-toluquinoline-4-carboxylic acid (II)
2 Addition reaction of compound (II) with phenylformic acid 95-105 °C, 1-6 h Phenylformic acid 2-vinyl-4-quinoline carboxylic acid hydrate (III)
3 Dehydration under acid anhydride conditions 115-125 °C, 2-8 h Acetic anhydride 2-vinyl-4-quinoline carboxylic acid (IV)
4 Oxidation under strong oxidizer effect 35-45 °C, 2-8 h Potassium permanganate, sodium hydroxide Quinoline-2,4-dicarboxylic acid (V)
5 Decarboxylation Reflux with m-xylene, cooling and filtration m-Xylene Target quinoline-4-carboxylic acid derivative (I)

Notes on reagents and conditions:

  • Strong bases include sodium hydroxide, potassium hydroxide, sodium methylate, sodium ethylate, and potassium tert-butoxide.
  • Acid anhydride used is typically acetic anhydride.
  • Strong oxidizers include potassium permanganate, cobalt salts, persulphate, potassium bichromate, and others.
  • The process is characterized by mild reaction conditions, stable operation, and cost-effectiveness suitable for industrial production.

Catalyst-Assisted Solvent-Free Synthesis Using Magnetic Nanoparticles

A more recent method employs a novel catalyst, Fe3O4@SiO2@(CH2)_3–urea–thiazole sulfonic acid chloride, enabling efficient synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions at 80 °C. The general procedure includes:

  • Mixing the catalyst with starting materials and stirring at 80 °C.
  • Monitoring reaction progress by thin-layer chromatography.
  • Post-reaction addition of hot ethanol to dissolve products and unreacted materials.
  • Magnetic separation of the catalyst, followed by recrystallization of the product.

This method offers:

  • Short reaction times.
  • High yields.
  • Catalyst recyclability demonstrated over multiple runs without significant loss of activity.

This environmentally friendly approach could be adapted for the synthesis of this compound by selecting appropriate starting materials.

Comparative Analysis of Preparation Methods

Method Reaction Time Yield Scalability Advantages Limitations
Isatin-based multistep synthesis (patented) Several hours per step (total ~1-2 days) High (>80%) Industrial scale Uses cheap raw materials, mild conditions, stable process Multiple steps, requires purification at each stage
Microwave-assisted MCR 1-2 minutes High Laboratory to pilot scale Rapid, energy-efficient Requires microwave equipment, may have scale-up challenges
Catalyst-assisted solvent-free synthesis 30-60 minutes High Potential industrial scale Green chemistry, catalyst reuse, no solvents Catalyst preparation needed, substrate scope needs evaluation

Summary of Research Findings

  • The isatin derivative route is well-established and suitable for industrial production of quinoline-4-carboxylic acid derivatives, including this compound, due to its cost-effectiveness and stable reaction conditions.
  • Microwave irradiation significantly reduces synthesis time while maintaining yields, beneficial for rapid synthesis and screening.
  • The magnetic nanoparticle catalyst method represents a modern, sustainable approach with excellent catalyst recovery and reuse, aligning with green chemistry principles.
  • Selection of base, oxidizer, and solvent critically influences yield and purity.
  • Detailed reaction monitoring and optimization are essential for scale-up and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Overview

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This article explores its scientific research applications, including its roles in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow for various modifications that enhance its utility in chemical reactions.

Biology

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit beta-lactamase, an enzyme that contributes to antibiotic resistance in bacteria. This inhibition could lead to enhanced efficacy of beta-lactam antibiotics against resistant strains.

Medicine

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Studies demonstrate that it induces apoptosis in cancer cells and exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 and HCT116. Its efficacy is comparable to established chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Inhibition zones have been reported as follows:
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Methicillin-resistant S. aureus10

This suggests potential applications in treating bacterial infections.

  • Neuroprotective Effects : Preliminary studies indicate that the compound may inhibit acetylcholinesterase, which could benefit conditions such as Alzheimer's disease by enhancing cholinergic signaling .

Industry

Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments. Its ability to absorb light makes it suitable for various industrial applications, including textiles and coatings.

Antitumor Activity in Animal Models

A study evaluated the antitumor efficacy of the compound using mouse models implanted with HCT116 cells. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic use in cancer treatment.

Neuroprotective Properties

In a rat model of Alzheimer's disease, administration of the compound improved memory performance on cognitive tests, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-cancer and anti-inflammatory therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-4-carboxylic acid derivatives are studied for their antibacterial, antitubercular, and enzyme-inhibitory activities. Below is a detailed comparison of the target compound with key analogs:

Structural and Substituent Analysis

Compound Name Substituents (Quinoline Core) Key Structural Features
2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid (Target) 2-(3-NH₂-phenyl), 6-CH₃ Amino group for H-bonding; moderate bulk
3-Amino-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid 2-(4-Cl-phenyl), 6-CH₃, 3-NH₂ Chlorine enhances lipophilicity
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid 2-(3,4-OCH₃-phenyl), 6-CH₃ Electron-donating methoxy groups
2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid 2-(3-Br-phenyl), 6-CH₃ Bromine increases steric bulk
2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid 2-(3-F-phenyl), 6-CH₃ Fluorine enhances electronegativity

Key Observations :

  • Methoxy Groups : Electron-donating methoxy groups in the 3,4-positions may alter electronic properties, affecting interactions with enzymes like gyrases or efflux pumps .
Antibacterial Activity
  • Target Compound: Limited explicit data, but related 2-phenylquinoline-4-carboxylic acid derivatives (e.g., compound 5a4 from ) show MIC values of 64 µg/mL against Staphylococcus aureus. The amino group may enhance activity by interacting with bacterial targets .
  • Chlorinated Analog (): No direct activity reported, but chloro-substituted quinolines often exhibit improved Gram-positive activity due to increased hydrophobicity .
  • Ethyl 6-Chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate (): Demonstrated potent antitubercular activity (MIC = 16 µg/mL) and inhibition of Mycobacterium tuberculosis gyrase, highlighting the role of bulky substituents in targeting bacterial enzymes .
Antitubercular Activity
  • Target Compound: Unreported, but amino groups in similar compounds (e.g., ’s benzothiazole derivatives) are critical for binding to mycobacterial targets.
  • Ethyl Ester Derivatives () : Bulky aromatic groups (e.g., phenanthren-3-yl) improve binding to Mtb gyrase via π-π stacking, suggesting substituent bulk is a key design factor .

Biological Activity

Introduction

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and therapeutic applications.

  • Chemical Formula: C15H14N2O2
  • Molecular Weight: 250.29 g/mol
  • CAS Number: 590358-30-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Proteins

  • Kinases: This compound has been shown to inhibit specific kinases involved in signaling pathways that regulate cell growth and apoptosis.
  • Enzymes: It may interact with enzymes like acetylcholinesterase, contributing to neuroprotective effects.

Mode of Action

  • Inhibition of Cell Proliferation: The compound induces apoptosis in cancer cells by modulating key signaling pathways.
  • Antioxidant Activity: It exhibits free radical scavenging properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

Cell LineIC50 (µg/ml)Reference
HepG2 (liver cancer)7.7 - 14.2
HCT116 (colon cancer)5.3 - 11.4

The compound's efficacy is comparable to established chemotherapeutics like 5-fluorouracil.

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, particularly against Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Methicillin-resistant S. aureus10

Neuroprotective Effects

In vitro studies suggest that the compound may have neuroprotective effects by inhibiting acetylcholinesterase, potentially benefiting conditions like Alzheimer's disease:

Assay TypeResultReference
AChE InhibitionModerate

Case Studies

  • Antitumor Activity in Animal Models:
    A study evaluated the antitumor efficacy of the compound in mouse models implanted with HCT116 cells. Results indicated a significant reduction in tumor size compared to control groups, suggesting a potential for therapeutic use in cancer treatment.
  • Neuroprotective Properties:
    In a rat model of Alzheimer's disease, administration of the compound improved memory performance on cognitive tests, indicating its potential as a neuroprotective agent.

Q & A

Q. What are the typical synthetic routes for preparing 2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives generally involves condensation of substituted benzaldehydes with β-keto esters, followed by cyclization. For example:

  • Step 1 : Condensation of 3-aminobenzaldehyde with methyl acetoacetate in ethanol under reflux, catalyzed by a base (e.g., piperidine), forms the intermediate enamine .
  • Step 2 : Cyclization using ammonium acetate in acetic acid yields the quinoline core. The methyl group at position 6 can be introduced via alkylation or by selecting pre-substituted starting materials .
  • Amino Group Protection : The 3-aminophenyl substituent may require protection (e.g., Boc or acetyl groups) during synthesis to prevent side reactions, followed by deprotection under acidic/basic conditions .

Q. Optimization Tips :

  • Solvent choice (e.g., ethanol vs. DMF) impacts reaction rate and purity.
  • Temperature control during cyclization (80–120°C) minimizes byproducts .
  • Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization improves yield .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Condensation3-Aminobenzaldehyde, methyl acetoacetate, ethanol, reflux, 12 h65–75%
CyclizationNH₄OAc, acetic acid, 100°C, 6 h70–80%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets in δ 7.0–8.5 ppm. The methyl group at position 6 resonates as a singlet (~δ 2.5 ppm). The carboxylic acid proton (if free) shows a broad peak at δ 10–12 ppm .
    • ¹³C NMR : The quinoline carbonyl carbon appears at δ 165–170 ppm, while the carboxylic acid carbon is δ 170–175 ppm .
  • IR Spectroscopy : Strong absorption bands for C=O (1680–1720 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity. Retention times vary with mobile phase gradients .

Q. What are the common chemical modifications of this compound for structure-activity studies?

Methodological Answer:

  • Amide Formation : React the carboxylic acid with amines (e.g., aniline, fluorophenylamines) using coupling agents like EDCI/HOBt to explore antimicrobial or anticancer activity .
  • Esterification : Treat with ethanol/H₂SO₄ to form ethyl esters, improving membrane permeability .
  • Substitution Reactions : Electrophilic substitution (e.g., nitration at position 5 or 7) or nucleophilic displacement of halides introduces diverse functional groups .

Q. Critical Considerations :

  • Protect the amino group during harsh reactions (e.g., nitration) to avoid undesired side products .
  • Monitor reaction progress via TLC (ethyl acetate/petroleum ether, 4:6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical activities of quinoline-4-carboxylic acid derivatives?

Methodological Answer: Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:

  • Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., varying methyl/amino positions) and test under standardized assays .
  • Target Profiling : Use computational docking (AutoDock Vina) to predict binding affinities for enzymes like kinases or cytochrome P450, followed by enzymatic assays (IC₅₀ measurements) .
  • Data Normalization : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or solvent effects (DMSO concentration) when comparing studies .

Example Case :
A study on 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid showed conflicting enzyme inhibition results due to varying pH conditions. Adjusting buffer pH to 7.4 resolved discrepancies .

Q. How can computational modeling guide the design of this compound derivatives with improved multi-target interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., carboxylate group for hydrogen bonding) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR or topoisomerase II) to assess binding stability over 100-ns trajectories .
  • NBO Analysis : Predict charge distribution to prioritize modifications at electron-deficient aromatic positions .

Case Study :
MD simulations of 3-[(4-carboxyphenyl)carbamoyl]quinoline derivatives revealed stable binding to DNA gyrase, guiding the synthesis of analogs with enhanced antibacterial activity .

Q. What experimental strategies are recommended for elucidating the role of the 3-aminophenyl substituent in biological activity?

Methodological Answer:

  • Isosteric Replacement : Substitute the amino group with bioisosteres (e.g., OH, CH₃) to evaluate its necessity .
  • Metabolic Stability Assays : Incubate with liver microsomes to determine if the amino group undergoes rapid oxidation, impacting bioavailability .
  • Fluorescence Labeling : Attach FITC to the amino group for cellular uptake studies via confocal microscopy .

Key Finding :
In 2-(3-chlorophenyl)quinoline-4-carboxamides, replacing Cl with NH₂ increased solubility but reduced kinase inhibition, highlighting a trade-off between physicochemical and biological properties .

Q. How should researchers design experiments to analyze conflicting data on quinoline derivatives’ enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Cross-Validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding constants .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve ambiguities in binding modes .

Q. Example Workflow :

Measure IC₅₀ in triplicate using fluorogenic substrates.

Validate with SPR (KD values).

Resolve crystal structures at 2.0 Å resolution .

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